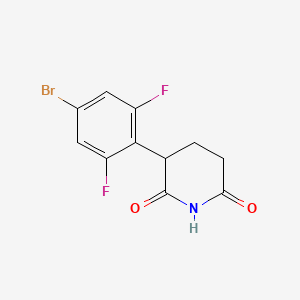
3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C11H8BrF2NO2 and a molecular weight of 304.09 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-bromo-2,6-difluorophenyl group and two keto groups at positions 2 and 6. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione typically involves the reaction of 4-bromo-2,6-difluoroaniline with maleic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid, to facilitate the formation of the piperidine-2,6-dione ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The keto groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted piperidine-2,6-dione derivatives.
Reduction: Formation of 3-(4-bromo-2,6-difluorophenyl)piperidine-2,6-diol.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)piperidine-2,6-dione: Similar structure but lacks the difluoro substitution.
4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione: Similar structure with one fluorine atom instead of two.
Uniqueness
3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione is unique due to the presence of both bromine and two fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and reactivity. These properties make it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C11H8BrF2NO2 |
|---|---|
Peso molecular |
304.09 g/mol |
Nombre IUPAC |
3-(4-bromo-2,6-difluorophenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H8BrF2NO2/c12-5-3-7(13)10(8(14)4-5)6-1-2-9(16)15-11(6)17/h3-4,6H,1-2H2,(H,15,16,17) |
Clave InChI |
MBARMNDQAOCATN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1C2=C(C=C(C=C2F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14017067.png)

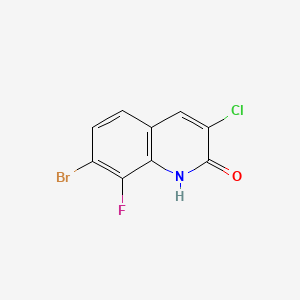
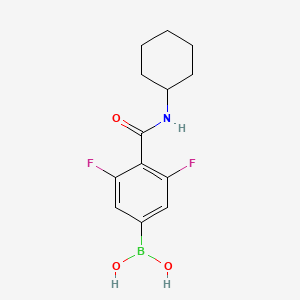
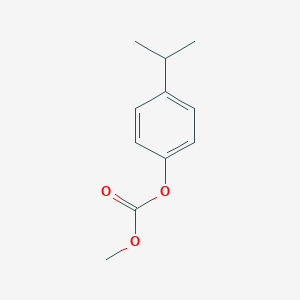
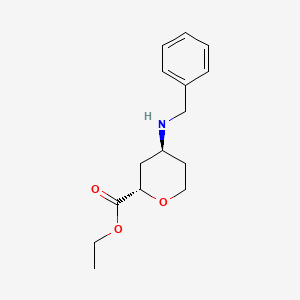
![2-[(2-Chlorophenyl)(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14017105.png)
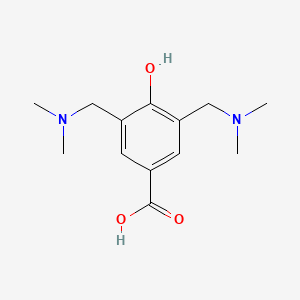
![Tricyclo[3.3.1.13,7]decane-2-carboxylicacid, 2-[(2-aminoacetyl)amino]-](/img/structure/B14017121.png)
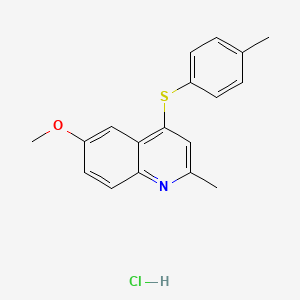
![7-Chlorothieno[2,3-C]pyridine-2-carbonitrile](/img/structure/B14017128.png)
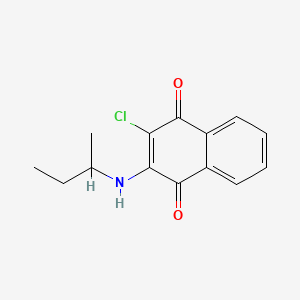

![(1-Cyclopropyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B14017144.png)
